molecular formula C9H14N2 B137284 2-Methyl-3-(pyridin-4-yl)propan-1-amine CAS No. 140693-19-2

2-Methyl-3-(pyridin-4-yl)propan-1-amine

Cat. No.: B137284
CAS No.: 140693-19-2
M. Wt: 150.22 g/mol
InChI Key: DOHBWNHTMAUNTK-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyridin-4-yl)propan-1-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22086 g/mol . . This compound is characterized by the presence of a pyridine ring attached to a propanamine chain with a beta-methyl group.

Preparation Methods

The synthesis of 2-Methyl-3-(pyridin-4-yl)propan-1-amine involves several steps. One common method includes the reaction of 4-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-3-(pyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine derivatives and reduced amine compounds.

Scientific Research Applications

2-Methyl-3-(pyridin-4-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .

Comparison with Similar Compounds

2-Methyl-3-(pyridin-4-yl)propan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

140693-19-2

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-methyl-3-pyridin-4-ylpropan-1-amine

InChI

InChI=1S/C9H14N2/c1-8(7-10)6-9-2-4-11-5-3-9/h2-5,8H,6-7,10H2,1H3

InChI Key

DOHBWNHTMAUNTK-UHFFFAOYSA-N

SMILES

CC(CC1=CC=NC=C1)CN

Canonical SMILES

CC(CC1=CC=NC=C1)CN

Synonyms

4-Pyridinepropanamine,beta-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Next, anhydrous diethyl ether (20 ml) was added to lithium aluminum hydride (0.45 g, 12 mmol) under a nitrogen atmosphere, and the mixture was stirred under ice-cooling. A solution of 2-methyl-3-(4-pyridyl)propionamide (0.68 g, 4.1 mmol) in anhydrous methylene chloride (20 ml) was added dropwise to the mixture over five minutes, the temperature was raised to room temperature, and the whole was stirred overnight. The reaction mixture was cooled with ice again, ethyl acetate (5 ml) was added slowly to the reaction mixture, and then a 1 N aqueous sodium hydroxide solution was added thereto first slowly (total 100 ml). The whole was extracted with chloroform (100 ml), and the organic layer was dried over sodium sulfate and concentrated under reduced pressure to give 0.56 g (90%) of the titled compound as a pale yellow oily matter.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
2-methyl-3-(4-pyridyl)propionamide
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
90%

Synthesis routes and methods II

Procedure details

Next, anhydrous diethyl ether (20 ml) was added to lithium aluminum hydride (0.45 g, 12 mmol) under a nitrogen atmosphere, and the mixture was stirred under ice-cooling. A solution of 2-methyl-3-(4-pyridyl)propionamide (0.68 g, 4.1 mmol) in anhydrous methylene chloride (20 ml) was added dropwise to the mixture over five minutes, and the whole was stirred at room temperature overnight. The reaction mixture was stirred under ice-cooling again, ethyl acetate (5 ml) was added slowly. Then a 1 N aqueous sodium hydroxide solution was added slowly thereto at first, and the aqueous sodium hydroxide solution was added in a total amount of 100 ml. The whole was extracted with chloroform (100 ml), and the organic layer was dried over sodium sulfate and concentrated under reduced pressure to give the target compound (0.56 g, 90%) as a pale yellow oily matter.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
2-methyl-3-(4-pyridyl)propionamide
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
90%

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